4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrimidine ring, and a pyridopyrimidine moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents such as N,N-dimethylformamide (DMF) and thionyl chloride may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, thionyl chloride, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug developed by Pfizer, which also targets kinases.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Piritrexim: A synthetic antifolate with antitumor properties.
Uniqueness
4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of functional groups and its ability to target multiple kinases
Properties
Molecular Formula |
C21H26N8O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H26N8O/c1-15-13-19(26-21(23-15)29-9-11-30-12-10-29)27-5-7-28(8-6-27)20-17-3-4-22-14-18(17)24-16(2)25-20/h3-4,13-14H,5-12H2,1-2H3 |
InChI Key |
MVBLKYNQYJYGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C |
Origin of Product |
United States |
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